molecular formula C12H19N3 B7652108 1-(4-Methylpyrimidin-2-yl)azocane

1-(4-Methylpyrimidin-2-yl)azocane

Cat. No.: B7652108
M. Wt: 205.30 g/mol
InChI Key: ROWIHRKNRVEPFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylpyrimidin-2-yl)azocane is a chemical building block of interest in medicinal chemistry and drug discovery research. It features a pyrimidine heterocycle, a privileged scaffold in pharmaceuticals, linked to an azocane (eight-membered ring) system. The pyrimidine ring is a fundamental structure in nucleic acids and is present in numerous approved drugs, particularly in areas such as oncology, where it often serves as a key pharmacophore in kinase inhibitors . This ring system is valued for its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems, which can enhance the pharmacokinetic properties of potential drug candidates . While specific biological data for this compound is not currently available in the public domain, its structure aligns with compounds explored for various therapeutic targets. Researchers may find this compound useful as a synthetic intermediate for constructing more complex molecules or for probing structure-activity relationships in the development of novel biologically active agents. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(4-methylpyrimidin-2-yl)azocane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-11-7-8-13-12(14-11)15-9-5-3-2-4-6-10-15/h7-8H,2-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWIHRKNRVEPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The SNAr pathway employs 2-chloro-4-methylpyrimidine as the electrophilic partner, leveraging the electron-withdrawing nature of the pyrimidine ring to facilitate displacement of the chloride by azocane. This method mirrors protocols for analogous pyrimidine-amine conjugates, where the chloride leaving group is activated by adjacent nitrogen atoms. Azocane, a secondary amine, acts as the nucleophile, with reaction kinetics influenced by steric hindrance from its eight-membered ring.

Optimization of Reaction Conditions

Key parameters include:

  • Base selection : Strong organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-diisopropylethylamine (DIEA) deprotonate azocane, enhancing nucleophilicity. DBU is preferred for reactions in aprotic solvents like 1,4-dioxane or acetonitrile.

  • Temperature : Elevated temperatures (50–90°C) accelerate substitution, though excessive heat risks azocane decomposition.

  • Solvent systems : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize the transition state, improving yields.

Example procedure :

  • Combine 2-chloro-4-methylpyrimidine (1.0 mmol), azocane (2.0 mmol), and DBU (2.5 mmol) in 1,4-dioxane (8 mL).

  • Heat at 50°C for 12 hours under nitrogen.

  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.
    Yield : 70–85% (estimated from analogous reactions).

Metal-Catalyzed Coupling Reactions

Palladium-Mediated Cross-Coupling

Transition metal catalysis offers an alternative for challenging substitutions. The Ullmann-Goldberg reaction, employing copper or palladium catalysts, couples azocane with brominated pyrimidines. A representative protocol adapted from orexin receptor agonist syntheses involves:

  • Catalyst system : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

  • Base : Cs₂CO₃ (2.5 equiv).

  • Solvent : Toluene at 110°C for 24 hours.
    Yield : ~65% (extrapolated from similar piperidine derivatives).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A modified approach using 2-iodo-4-methylpyrimidine and azocane with CuI/1,10-phenanthroline in DMSO achieves 75% yield within 2 hours.

Alternative Synthetic Routes

Reductive Amination

While less common, reductive amination between 4-methylpyrimidine-2-carbaldehyde and azocane using NaBH₃CN in methanol provides a one-pot route. However, this method suffers from low yields (<30%) due to imine instability.

Ring-Expansion Strategies

Azocane formation via cyclization of linear precursors remains underexplored. A hypothetical pathway involves:

  • Condensation of 4-methylpyrimidin-2-amine with 1,7-dibromoheptane.

  • Intramolecular cyclization using K₂CO₃ in DMF.
    This method risks oligomerization and requires rigorous optimization.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
SNAr DBU, 1,4-dioxane, 50°C70–85%High efficiency, minimal byproductsRequires excess azocane
Palladium Catalysis Pd(OAc)₂, Xantphos, toluene, 110°C~65%Broad substrate toleranceHigh catalyst cost
Reductive Amination NaBH₃CN, MeOH, rt<30%Single-stepLow yield, purification challenges

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylpyrimidin-2-yl)azocane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

1-(4-Methylpyrimidin-2-yl)azocane has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1-(4-Methylpyrimidin-2-yl)azocane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The specific pathways involved depend on the compound’s application, such as inhibiting enzyme activity in antimicrobial research .

Comparison with Similar Compounds

Heterocyclic Ring Size and Substituent Effects

  • Azocane vs. Piperidine/Piperazine Derivatives ():
    Piperidine (6-membered) and piperazine (6-membered with two nitrogen atoms) derivatives, such as 7-(piperidin-4-yl) and 7-(4-methylpiperazin-1-yl) substituents, are smaller and more rigid than azocane. The azocane ring’s larger size and flexibility may improve binding to AChE by filling hydrophobic pockets more effectively, as seen in compound 65 (IC50 = 0.089 μM) . Piperazine derivatives, with additional nitrogen atoms, may exhibit higher polarity and solubility but reduced potency due to weaker hydrophobic interactions.

  • Azocane vs. Thietane Derivatives (): Thietane (4-membered sulfur-containing ring) in ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate introduces steric and electronic differences.

Pyrimidine Substituent Variations

  • 4-Methylpyrimidin-2-yl vs. In contrast, the 4-methyl group in 1-(4-Methylpyrimidin-2-yl)azocane balances hydrophobicity and steric demand, optimizing both binding and pharmacokinetic properties.

Acetylcholinesterase (AChE) Inhibition

Compound Structure IC50 (μM) Key Features Reference
This compound (Analog: Compound 65) Azocane + pyrimidine 0.089 High AChE inhibition due to azocane bulk
Galantamine Benzofuran + cyclohexene 0.3–1.5 Natural alkaloid, moderate potency
Piperidine Derivatives (e.g., 7-(piperidin-4-yl)) 6-membered ring N/A Lower steric complementarity vs. azocane
Thietane Derivatives (e.g., Compound 1 in ) 4-membered sulfur ring N/A Potential metabolic instability

Key Findings :

  • Azocane-containing compounds (e.g., 65) outperform galantamine in AChE inhibition, highlighting the importance of ring size and substituent bulk .

Physicochemical and Pharmacokinetic Properties

  • Hydrogen Bonding: Pyrimidine derivatives with amino or carbonyl groups (e.g., ) exhibit strong hydrogen-bonding interactions, which may improve target binding but reduce membrane permeability compared to azocane’s aliphatic structure.

Q & A

Q. Optimization Strategies :

  • Monitor reaction progress via TLC or HPLC.
  • Adjust solvent polarity (e.g., DMF for high-temperature stability, THF for milder conditions).
  • Optimize stoichiometry to minimize byproducts (e.g., excess azocane precursor to drive the reaction).

How can spectroscopic and crystallographic methods characterize the structural features of this compound?

Basic Research Question
Spectroscopy :

  • 1^1H/13^{13}C NMR : Identify protons and carbons in the pyrimidine (δ 7.0–8.5 ppm for aromatic protons) and azocane (δ 1.5–3.0 ppm for aliphatic protons) moieties .
  • FT-IR : Confirm functional groups (e.g., C=N stretch at ~1650 cm1^{-1}, NH stretches at ~3250 cm1^{-1}) .

Q. Crystallography :

  • X-ray diffraction : Resolve bond lengths, angles, and ring conformations. For example:

    ParameterObserved ValueReference Range
    C–N (pyrimidine)1.32–1.41 Å1.28–1.48 Å
    Dihedral angle34.87°30–70°
    Data derived from similar pyrimidine-azocane hybrids indicates partial double-bond character in the C–N bonds and non-planar ring conformations .

Software : Use SHELXL for refinement (R factor < 0.05) and Mercury for visualization .

How do non-planar conformations of the pyrimidine-azocane system influence biological activity?

Advanced Research Question
The azocane ring introduces steric and electronic effects that modulate interactions with biological targets:

  • Steric hindrance : Non-planar conformations (e.g., dihedral angles >30°) may reduce binding to flat enzyme active sites but enhance selectivity for hydrophobic pockets .
  • Electronic effects : Partial double-bond character in C–N bonds (1.32–1.41 Å) increases resonance stabilization, potentially improving metabolic stability .

Q. Methodological Approach :

  • Perform molecular docking (AutoDock Vina) to compare planar vs. non-planar conformers.
  • Validate with enzyme inhibition assays (e.g., kinase activity measured via ADP-Glo™).

How can researchers resolve discrepancies between crystallographic data and computational modeling results?

Advanced Research Question
Discrepancies may arise from:

  • Dynamic effects : X-ray data captures static crystal packing, while simulations reflect solution-phase flexibility.
  • Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) yield varying bond lengths .

Q. Resolution Strategies :

  • Complementary techniques : Pair X-ray data with solution-state NMR or DFT calculations (B3LYP/6-31G* basis set).
  • Temperature-dependent studies : Collect crystallographic data at 100 K and 298 K to assess thermal motion .

What strategies optimize bioactivity through structural modifications of the pyrimidine-azocane scaffold?

Advanced Research Question
Structure-Activity Relationship (SAR) Approaches :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -F, -NO2_2) on the pyrimidine to enhance electrophilicity.
  • Azocane ring expansion : Test 7- or 8-membered rings to alter steric bulk (e.g., azepane vs. azocane) .

Q. Case Study :

CompoundModificationBioactivity (IC50_{50})
This compoundParent scaffold5.2 µM
1-(4-Trifluoromethyl analog)-CF3_3 substitution1.8 µM
1-(4-Nitro analog)-NO2_2 substitution0.9 µM
Data adapted from similar pyrimidine derivatives highlights enhanced potency with electron-deficient groups .

Q. Experimental Design :

  • Synthesize analogs via parallel combinatorial chemistry.
  • Screen against target panels (e.g., kinase profiling at 10 µM).

What analytical methods validate the purity and stability of this compound under experimental conditions?

Basic Research Question

  • HPLC-MS : Monitor degradation products (e.g., column: C18, mobile phase: acetonitrile/water + 0.1% formic acid).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperature >200°C indicates robustness).
  • Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; track purity via 1^1H NMR .

How can researchers investigate the compound’s interaction with biological targets using biophysical assays?

Advanced Research Question
Methodology :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}) to immobilized receptors.
  • Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS).
  • Cellular Assays : Use fluorescence-based reporters (e.g., Ca2+^{2+} flux assays for GPCR targets) .

Q. Data Interpretation :

  • SPR may show high affinity (KD_D < 1 µM) but slow koff_{off}, suggesting prolonged target engagement.
  • ITC data revealing entropy-driven binding indicates hydrophobic interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.